molecular formula C14H19NO3S B12138525 1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone CAS No. 879906-79-3

1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethanone

Cat. No.: B12138525
CAS No.: 879906-79-3
M. Wt: 281.37 g/mol
InChI Key: LFNIQIRLKOVGRM-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a phenyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]- typically involves the reaction of 4-methylpiperidine with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[3-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .

Properties

CAS No.

879906-79-3

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

1-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]ethanone

InChI

InChI=1S/C14H19NO3S/c1-11-6-8-15(9-7-11)19(17,18)14-5-3-4-13(10-14)12(2)16/h3-5,10-11H,6-9H2,1-2H3

InChI Key

LFNIQIRLKOVGRM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)C

Origin of Product

United States

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